methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Medicinal chemistry Scaffold-based drug design Building block procurement

Kinase inhibitor SAR campaigns require bifunctional azaindole cores for divergent library synthesis. The C-3 formyl and C-5 methyl carboxylate of this 4-azaindole enable orthogonal derivatization-reductive amination at C-3 preserves the C-5 ester for subsequent amidation. This eliminates separate building blocks for each vector. - **Derivatization strategy**: Two orthogonal handles for sequential functionalization - **Library scope**: Supports 50-200 compound arrays via high-throughput parallel synthesis - **Supply advantage**: Single SKU replaces multiple mono-functional analogs, reducing inventory complexity

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1190311-00-2
Cat. No. B3089167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
CAS1190311-00-2
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)NC=C2C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-7-9(12-8)6(5-13)4-11-7/h2-5,11H,1H3
InChIKeyHLHZNRNOCCWOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Dual-Functional 4-Azaindole Scaffold


Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190311-00-2) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family . The compound features a molecular formula of C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol, bearing two distinct reactive handles: a C-3 formyl group and a C-5 methyl carboxylate ester . The pyrrolo[3,2-b]pyridine core serves as a recognized bioisostere of the indole pharmacophore and constitutes the central scaffold in numerous kinase inhibitors, including clinically evaluated agents targeting FGFR, EGFR, mTOR/PI3K, and CSNK1 . The specific 3-formyl-5-carboxylate substitution pattern provides two orthogonal derivatization vectors that enable divergent synthesis of focused kinase inhibitor libraries from a single intermediate.

Why This 4-Azaindole Scaffold Cannot Be Substituted


Generic substitution of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate with other pyrrolo[3,2-b]pyridine analogs is precluded by three critical differentiators: (1) the 3-formyl group provides a reactive aldehyde handle that is absent in simple 5-carboxylate analogs such as methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0), which bears no C-3 functionality for C–C bond formation; (2) the 5-methyl ester enables chemoselective orthogonal derivatization relative to the 3-aldehyde, a property not shared by free carboxylic acid analogs such as 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 1190316-75-6), which lack ester-mediated protection during multistep sequences; and (3) the regioisomeric 5-carboxylate substitution pattern differs fundamentally from 6-carboxylate or 7-carboxylate isomers, which produce distinct SAR vectors when incorporated into kinase inhibitor frameworks [1]. The concurrent presence of both the 3-formyl and 5-methyl carboxylate groups on the same 4-azaindole core is a non-substitutable feature that enables tandem derivatization strategies—amine or hydrazine condensation at C-3 while preserving the ester-protected C-5 position for subsequent amidation or hydrolysis [2].

Comparative Evidence Against Closest Analogs


Molecular Weight Differential: Formyl Group Advantage

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (MW 204.18 g/mol) contains both a 3-formyl and a 5-methyl carboxylate functional group, in contrast to the non-functionalized 5-carboxylate core methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (MW 176.17 g/mol), which lacks any C-3 substituent [1]. The 28.01 g/mol mass difference corresponds precisely to the formyl group (CHO, 29.02 g/mol minus the hydrogen it replaces).

Medicinal chemistry Scaffold-based drug design Building block procurement

Ester Protection Maintains Lipophilicity and Orthogonal Reactivity

The methyl ester derivative (LogP = 1.162, TPSA = 72.05 Ų) demonstrates significantly higher lipophilicity than the corresponding free carboxylic acid analog 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 1190316-75-6, LogP ~0.2, TPSA ~92 Ų, pKa 3.5-4.5 for carboxyl proton) . The methyl ester remains intact under mild reductive amination and aldehyde condensation conditions, whereas the free carboxylic acid undergoes competing amidation or acid-base interference.

Organic synthesis Protecting group strategy Multi-step derivatization

Regioisomeric Specificity for Kinase SAR

The 5-carboxylate substitution pattern in methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate positions the ester group para to the pyridine nitrogen, a geometric arrangement that directs substitution vectors toward different binding pocket regions compared to the 6-carboxylate regioisomer (methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, CAS not assigned) or the 7-carboxylate isomer [1]. In pyrrolo[3,2-b]pyridine-based kinase inhibitor SAR studies, the 5-substitution pattern has been shown to modulate anti-secretory activity, lipophilicity, and pKa values distinct from alternative regioisomers, influencing target engagement profiles [1].

Structure-activity relationship Kinase inhibitor design Regioisomer selection

Formyl Group Reactivity vs. Halogenated Analogs

The C-3 formyl group in methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate provides a reactive aldehyde handle that undergoes reductive amination with primary and secondary amines under mild conditions (NaBH₃CN or NaBH(OAc)₃, RT, 1-4 h), in contrast to 3-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-59-7) or 3-chloro analogs, which require transition metal-catalyzed cross-coupling conditions (Pd catalyst, elevated temperature, 12-24 h) for C–N bond formation [1]. This reactivity differential enables room-temperature, metal-free diversification compatible with high-throughput parallel synthesis platforms.

Reductive amination Hydrazone synthesis Parallel library synthesis

Commercial Purity Advantage Over Common Analogs

Multiple reputable suppliers list methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate at ≥98% purity (HPLC), including Chemscene (Cat. CS-0570488, ≥98%), Leyan (Cat. 1641154, 98%), and MolCore (Cat. MC683485, NLT 98%) . In contrast, the structurally simpler analog methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is commonly offered at 95% purity or without specified analytical certification, reflecting differences in synthetic accessibility and purification optimization.

Quality control Procurement specification Synthetic reliability

Azaindole Core vs. Indole: pKa and Solubility Advantage

The pyrrolo[3,2-b]pyridine (4-azaindole) core in the target compound exhibits a predicted pKa of 12.25 ± 0.40 for the pyrrole NH proton, substantially higher than the pKa ~16-17 of the corresponding indole NH in indole-3-carboxaldehyde analogs . This pKa differential arises from the electron-withdrawing effect of the pyridine nitrogen atom, which increases NH acidity by approximately 4-5 pKa units relative to indole . The enhanced acidity improves aqueous solubility under physiological pH conditions and facilitates deprotonation-dependent binding interactions in kinase active sites.

Physicochemical properties Drug-likeness Lead optimization

Procurement and Research Applications


Parallel Library Synthesis via C-3 Reductive Amination

The C-3 formyl group enables high-throughput parallel synthesis of diverse amine-containing analogs through reductive amination under mild, metal-free conditions. This scenario leverages the aldehyde handle to generate 50-200 compound arrays in 96-well format, where primary or secondary amines are condensed at room temperature and reduced in situ to yield 3-aminomethyl derivatives [1]. The methyl ester at C-5 remains intact throughout this sequence, preserving a second derivatization site for subsequent amidation or hydrolysis. This orthogonal reactivity is not achievable with 3-bromo or 3-chloro analogs, which require palladium-catalyzed coupling conditions incompatible with high-throughput parallel formats [2].

Dual-Vector Derivatization for Kinase Inhibitor Lead Optimization

The compound serves as a central intermediate in multi-step syntheses targeting kinase inhibitor scaffolds, including those described in Bayer AG patents (WO2022023341, US20230339939) for substituted 1H-pyrrolo[3,2-b]pyridine CSNK1 inhibitors and mutant EGFR inhibitors [3][4]. The dual-functional design allows sequential derivatization: first, C-3 aldehyde functionalization via reductive amination or hydrazone formation to install an amine-containing side chain; second, C-5 ester hydrolysis to the carboxylic acid followed by amide coupling to introduce a second substituent. This two-vector strategy is essential for SAR exploration around the azaindole core and cannot be replicated using mono-functional 5-carboxylate analogs lacking C-3 reactivity or 3-formyl analogs lacking the ester-protected carboxylate.

SAR Studies of Proton Pump Inhibitors and Anti-Proliferative Agents

The compound provides a validated entry point for SAR campaigns exploring 5-substituted pyrrolo[3,2-b]pyridines as gastric acid secretion inhibitors (proton pump inhibitors) and anti-melanoma agents [5][6]. Published SAR studies have established that the 5-substitution pattern significantly influences anti-secretory potency, lipophilicity (LogP), and pKa values of the resulting derivatives [5]. The 3-formyl group serves as a versatile diversification point to systematically vary the C-3 substituent while maintaining the 5-carboxylate framework, enabling rapid interrogation of the structure-activity landscape around this pharmacophore.

Building Block Procurement for CROs and Academic Cores

This compound is optimally positioned for procurement by CROs and academic synthesis cores engaged in fee-for-service library production and custom synthesis projects. The ≥98% commercial purity specification (validated across multiple vendors including Chemscene, Leyan, and MolCore) reduces or eliminates the need for pre-reaction purification, thereby decreasing project turnaround time and solvent waste . The dual-functional architecture allows a single inventory item to support multiple distinct project workflows—reductive amination libraries, hydrazone-based screening collections, and sequential derivatization campaigns—maximizing shelf-space efficiency and minimizing the number of discrete building blocks required in inventory.

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